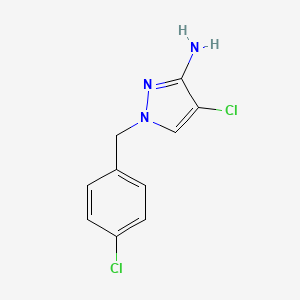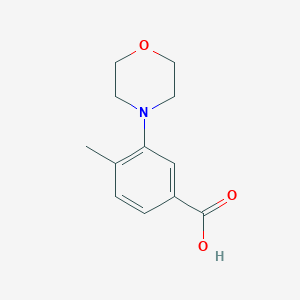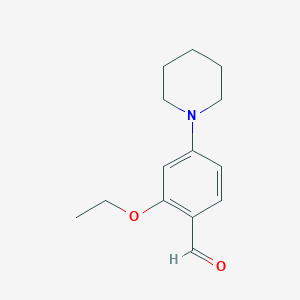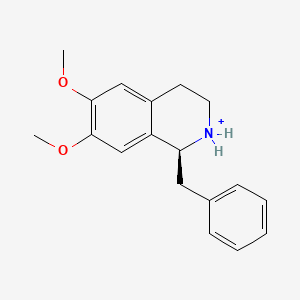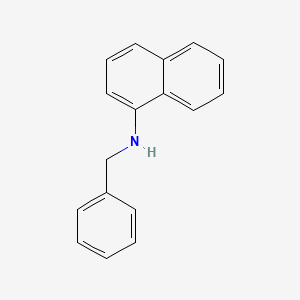
N-benzylnaphthalen-1-amine
Vue d'ensemble
Description
N-benzylnaphthalen-1-amine is an organic compound that belongs to the class of aromatic amines It is composed of a benzyl group attached to a 1-naphthylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-benzylnaphthalen-1-amine can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: this compound can participate in electrophilic substitution reactions, where the aromatic ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride, chromic acid.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Hydrogenated amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
N-benzylnaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-benzylnaphthalen-1-amine involves its interaction with various molecular targets. It can bind to enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye production and as a chemical intermediate.
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and as a building block for pharmaceuticals.
Naphthalene: A polycyclic aromatic hydrocarbon, used as a precursor for various chemical compounds.
Uniqueness of N-benzylnaphthalen-1-amine: this compound is unique due to the presence of both benzyl and naphthylamine groups, which confer distinct chemical properties and reactivity. This dual functionality allows for diverse applications and makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C17H15N |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
N-benzylnaphthalen-1-amine |
InChI |
InChI=1S/C17H15N/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-12,18H,13H2 |
Clé InChI |
RBHDHUYOZLKADU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1639336.png)
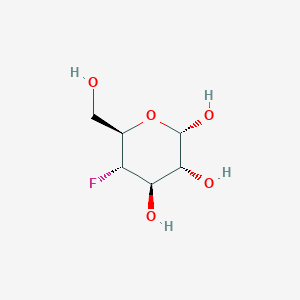


![(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1639345.png)
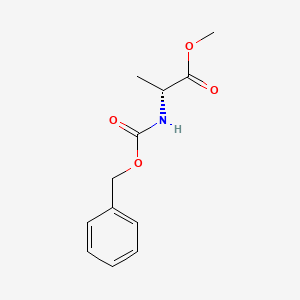
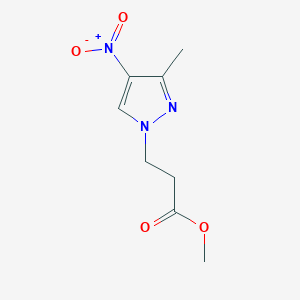
![N-[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]-2-[(2-iodoacetyl)amino]acetamide](/img/structure/B1639356.png)
![4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B1639372.png)
